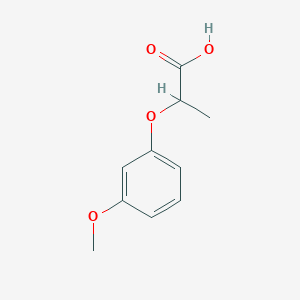

2-(3-Methoxyphenoxy)propanoic acid

Description

Historical Context of Related Phenoxypropanoic Acid Derivatives in Scientific Inquiry

The scientific journey of phenoxypropanoic acid derivatives is rich and varied. These compounds are structurally related to the plant hormones known as auxins, which regulate plant growth. A significant milestone in the history of related compounds is the development of phenoxy herbicides. This class of herbicides, which includes 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), became widely used in agriculture in the mid-20th century.

Research into phenoxyalkanoic acids also extended into the realm of medicine. For instance, certain derivatives were investigated for their potential as lipid-lowering agents. The exploration of these compounds laid the groundwork for the synthesis and investigation of a wide array of derivatives, including 2-(3-Methoxyphenoxy)propanoic acid, each with unique properties and potential applications. The study of these earlier derivatives provided valuable insights into the structure-activity relationships that guide modern drug discovery and materials science.

Significance of this compound as a Synthetic Precursor in Advanced Chemical Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules. epa.gov Its structure, featuring a carboxylic acid group, an ether linkage, and an aromatic ring, allows for a variety of chemical modifications. This versatility makes it an important starting material in the creation of novel compounds with specific desired properties.

In organic synthesis, the carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and alcohols. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents. These transformations are fundamental in building the molecular architecture of advanced materials and pharmacologically active agents. The strategic use of this compound as a synthetic intermediate enables chemists to construct intricate molecular frameworks that are often challenging to produce through other synthetic routes.

Overview of Current Research Trajectories Involving this compound in Medicinal Chemistry and Biomedicine

The unique structural features of this compound have made it a compound of interest in medicinal chemistry and biomedical research. epa.gov While specific therapeutic applications are still under investigation, its derivatives are being explored for a range of biological activities.

One area of research focuses on the development of novel therapeutic agents. For example, related phenoxypropanoic acid derivatives have been investigated for their anti-inflammatory properties. google.com The structural motif of this compound can be found in molecules designed to interact with specific biological targets, such as enzymes or receptors.

Furthermore, the sodium salt of a related compound, 2-(4-methoxyphenoxy)propanoic acid, also known as lactisole, is utilized as a taste modulator that can inhibit the perception of sweetness. chemicalbook.comscbt.com This has applications in food science and in studying the mechanisms of taste perception. Research in these areas highlights the potential of this compound and its analogues to contribute to the development of new drugs and to provide tools for understanding fundamental biological processes.

Chemical Data

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 7309-52-6 |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

Data sourced from PubChem and other chemical suppliers. epa.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-4-8(6-9)13-2/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVOEPJGKZAZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326039 | |

| Record name | 2-(3-Methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7309-52-6 | |

| Record name | 7309-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Approaches for 2 3 Methoxyphenoxy Propanoic Acid

Established Synthetic Pathways to 2-(3-Methoxyphenoxy)propanoic Acid

The traditional synthesis of aryloxypropanoic acids, including this compound, often involves the reaction of a substituted phenol (B47542) with a haloalkanoic acid derivative. A common method is the Williamson ether synthesis, where a phenoxide is reacted with an α-halopropionate.

For instance, a general method for synthesizing 2-(4-methoxyphenoxy)-propionic acid involves the reaction of p-hydroxyanisole with 2-chloropropionic acid under alkaline conditions. google.com This reaction is typically carried out in an aqueous medium at elevated temperatures, ranging from 80 to 150°C, with reaction times of 4 to 10 hours. google.com However, this method can suffer from high reaction temperatures, long reaction times, and low yields. google.com

Another established pathway involves the hydrolysis of the corresponding ester, methyl 2-(3-methylphenoxy)propanoate, to yield 2-(3-methylphenoxy)propanoic acid. chemicalbook.com Similarly, 2-(3-phenoxy-phenyl)-propionic acid can be prepared by hydrolyzing and partially decarboxylating a cyano-ester derivative. google.com

Novel Catalytic Strategies in the Synthesis of this compound

Recent research has focused on developing more efficient and environmentally friendly catalytic systems for the synthesis of aryloxypropanoic acids.

Phase Transfer Catalysis: One notable advancement is the use of phase transfer catalysis (PTC). This method facilitates the reaction between reactants in different phases (e.g., aqueous and organic). A Chinese patent describes an industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid using a phase transfer catalyst like cyclodextrin (B1172386) or tributylamine. google.com This approach allows for milder reaction conditions (e.g., 40-50°C), shorter reaction times (0.5-1.5 hours), and significantly higher yields (over 90%) and purity (over 99.5%) compared to traditional methods. google.com The phase transfer catalyst transfers the phenoxide from the aqueous phase to the organic phase, where it reacts with the 2-chloropropionic acid, and the product is then transferred back to the organic phase, driving the reaction forward. google.com

Green Catalysts: The use of benign and recyclable catalysts is a key aspect of green chemistry. For the related synthesis of aryloxy propanolamines, a synergistic catalytic system of molecular iodine and an ionic liquid has been reported. dntb.gov.ua Additionally, acid-activated Indian bentonite (B74815), a type of clay, has been shown to be an effective, heterogeneous, and reusable catalyst for the esterification of carboxylic acids with phenols, a reaction relevant to the synthesis of aryloxypropanoic acid esters. researchgate.net

Asymmetric Synthesis and Enantiomeric Resolution Methodologies for this compound

Given that this compound is a chiral molecule, the production of single enantiomers is often desired for specific applications. biosynth.com This can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to directly produce a specific enantiomer.

Sharpless Asymmetric Epoxidation: This method has been used to establish stereocenters in the enantioselective synthesis of related compounds like (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. nih.gov

Chiral Building Blocks: An efficient route to R-2-phenoxypropionic acid involves using L-alanine, a chiral starting material, to synthesize S-2-chloropropionic acid, which is then reacted with phenol. researchgate.net

Enantiomeric Resolution: This involves separating the enantiomers from a racemic mixture.

Crystallization of Diastereomeric Salts: This is a common method where the racemic acid is reacted with a chiral resolving agent (e.g., an optically active amine like (+)-cinchotoxine or (S)-1-(4-nitrophenyl)ethylamine) to form diastereomeric salts. wikipedia.orggoogle.com These salts have different solubilities and can be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org

Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers directly. For example, the racemic herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) has been resolved on an Enantiopac (α1-acid glycoprotein) chiral HPLC column. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of chemicals to reduce their environmental impact.

Atom Economy: The Diels-Alder reaction is a prime example of a 100% atom-efficient reaction, where all atoms from the reactants are incorporated into the product. dergipark.org.tr While not directly applicable to the primary synthesis of this compound, the principle of maximizing atom economy is a key goal in developing new synthetic routes.

Use of Safer Solvents and Auxiliaries: A significant area of green chemistry research is the replacement of hazardous solvents. Water is considered a benign "universal solvent" and its use is encouraged. dergipark.org.tr The use of glycerol, a biodegradable and renewable liquid, as a solvent and promoter in the synthesis of aryloxy propanolamines demonstrates a practical application of this principle. researchgate.net This method offers mild reaction conditions, high yields, and avoids the need for column purification. researchgate.net

Use of Renewable Feedstocks: The synthesis of R-2-phenoxypropionic acid from L-alanine, a naturally occurring amino acid, is an example of using a renewable feedstock. researchgate.net

Catalysis: The use of catalysts, especially recyclable and environmentally benign ones like acid-activated bentonite clay or enzyme-based systems, is preferred over stoichiometric reagents to minimize waste. researchgate.netdergipark.org.tr Ultrasound and microwave-assisted syntheses are also considered green methods as they can reduce reaction times and energy consumption. nih.gov

Process Optimization and Scale-Up Methodologies for this compound Production

Optimizing the reaction conditions and scaling up the synthesis for industrial production are crucial steps.

Optimization of Reaction Conditions:

Statistical Methods: Plackett-Burman design and Central Composite Design (CCD) are statistical tools used to identify significant factors and optimize reaction conditions. For example, in the production of (R)-2-(4-hydroxyphenoxy)propionic acid, these methods were used to optimize the concentrations of glucose, peptone, and H₂O₂ in the culture medium, leading to a more than two-fold increase in product titer. nih.gov

Kinetic Studies: Understanding the reaction kinetics is essential for optimization. Studies on the esterification of propanoic acid with methanol (B129727) using a fibrous polymer-supported sulphonic acid catalyst have provided kinetic models that can be used to predict reaction rates and optimize reactor design. abo.fi

Scale-Up and Industrial Production:

Process Synthesis: This involves designing the entire production process, including reaction, separation, and purification steps. For example, in the Davy process for 1,4-butanediol (B3395766) production, process synthesis includes steps like vaporizing the feedstock, reaction in a fixed-bed reactor, condensation, and separation of unreacted hydrogen for recycling. mdpi.com

Reactor Design and Operation: The choice of reactor (e.g., batch, continuous) and its operating conditions (temperature, pressure, stirring speed) are critical for large-scale production. The industrial synthesis of 2-(4-methoxyphenoxy)-propionic acid using phase transfer catalysis specifies parameters such as stirring speed and pressure for the reaction kettle. google.com

Downstream Processing: Efficient methods for product isolation and purification are necessary for industrial-scale production. This can involve distillation, extraction, crystallization, and filtration. For example, after the synthesis of 2-(3-phenoxy-phenyl)-propionic acid, the product is isolated by distillation of the solvent followed by acidification. google.com

The table below summarizes various synthetic approaches for this compound and related compounds, highlighting the reagents, catalysts, and general conditions.

| Product | Reactants | Catalyst/Reagent | Conditions | Yield/Purity | Reference |

| 2-(4-Methoxyphenoxy)-propionic acid | p-Hydroxyanisole, 2-Chloropropionic acid | NaOH | 80-150°C, 4-10 h | Low yield | google.com |

| 2-(4-Methoxyphenoxy)-propionic acid | p-Hydroxyanisole, 2-Chloropropionic acid | Phase Transfer Catalyst (e.g., Cyclodextrin) | 40-50°C, 0.5-1.5 h | >90% yield, >99.5% purity | google.com |

| R-2-Phenoxypropionic acid | S-2-Chloropropionic acid, Phenol | KI | 125°C, 1.5 h | 74.9% conversion | researchgate.net |

| Aryloxy propanolamines | - | Glycerol (solvent/promoter) | Mild conditions | Good to excellent yields | researchgate.net |

| Phenyl esters | Carboxylic acids, Phenol | Acid Activated Indian Bentonite | Reflux in toluene (B28343) or o-xylene | 65-86% yield | researchgate.net |

Advanced Characterization Techniques and Methodological Innovations for 2 3 Methoxyphenoxy Propanoic Acid

Spectroscopic Methodologies for Elucidating Molecular Structure and Conformation of 2-(3-Methoxyphenoxy)propanoic Acid Derivatives

Spectroscopic techniques are indispensable for determining the molecular structure and conformation of this compound and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is vital for unambiguous structural assignment, especially in complex derivatives. numberanalytics.comipb.pt For instance, the HMBC experiment can reveal correlations between protons and carbons separated by two or three bonds, helping to piece together the molecular framework. ipb.pt Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural analysis. numberanalytics.com The interpretation of these spectra allows for the precise determination of the substitution patterns on the aromatic ring and the conformation of the propanoic acid side chain. numberanalytics.comipb.ptdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structures and should be considered illustrative.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet |

| Aromatic (C-H) | 6.5 - 7.3 | Multiplet |

| Methine (-CH) | 4.5 - 5.0 | Quartet |

| Methoxy (B1213986) (-OCH₃) | 3.7 - 3.9 | Singlet |

Mass Spectrometric Approaches for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a robust method for both identification and quantification. nih.govresearchgate.net

Electron ionization (EI) mass spectrometry of phenoxypropanoic acid derivatives often leads to characteristic fragmentation patterns that can be used for structural confirmation. nih.gov The molecular ion peak confirms the molecular weight, while fragment ions provide clues about the different structural motifs within the molecule. For example, the fragmentation of propanoic acid itself shows characteristic losses that can be extrapolated to its derivatives. docbrown.info In more complex analyses, tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information. cam.ac.uk

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound This table is illustrative and based on general fragmentation patterns of similar compounds.

| m/z | Possible Fragment |

|---|---|

| 196 | [M]⁺ (Molecular Ion) |

| 151 | [M - COOH]⁺ |

| 123 | [M - CH(CH₃)COOH]⁺ |

| 108 | [C₆H₄O(OCH₃)]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound. nih.gov

FTIR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the carboxylic acid group (O-H and C=O stretching), the ether linkage (C-O-C stretching), and the aromatic ring (C=C stretching and C-H bending). The broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The strong carbonyl (C=O) stretching absorption typically appears around 1700-1730 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C-C bonds of the aromatic ring. Together, these techniques offer a comprehensive fingerprint of the molecule's functional groups.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation Studies of this compound and its Enantiomers

Chromatographic and electrophoretic methods are fundamental for assessing the purity of this compound and for separating its enantiomers. High-performance liquid chromatography (HPLC) is a widely used technique for purity determination. google.com For enantiomeric separation, chiral HPLC is the method of choice. ntu.edu.tw This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. ntu.edu.tw Different types of chiral columns, such as those based on polysaccharide derivatives, can be employed, and the separation mechanism often involves inclusion effects. ntu.edu.tw

Capillary electrophoresis (CE) has also emerged as a powerful technique for the enantiomeric separation of phenoxypropanoic acids. nih.gov Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of the enantiomers. nih.gov Both HPLC and CE can be validated for accuracy and precision in quantifying the enantiomeric excess. nih.gov

X-ray Crystallography and Solid-State Characterization of this compound Cocrystals and Salts

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline materials. For derivatives of this compound, single-crystal X-ray diffraction can determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. researchgate.net It is also instrumental in characterizing the crystal packing and intermolecular interactions, such as hydrogen bonding. For instance, carboxylic acids commonly form hydrogen-bonded dimers in the solid state. researchgate.net

The study of cocrystals and salts of this compound is important for understanding and modifying its physicochemical properties. nih.gov X-ray crystallography can elucidate the structure of these multicomponent solids, revealing the specific interactions between the acid and the coformer or counterion. researchgate.net This information is critical for designing materials with desired properties.

Thermogravimetric and Calorimetric Methodologies for Investigating Material Behavior

Thermal analysis techniques are used to investigate the physical and chemical changes that occur in this compound upon heating. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. nih.gov For example, TGA can determine the temperature at which the compound begins to decompose.

Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point, glass transition temperature, and enthalpy of fusion of this compound and its derivatives. thegoodscentscompany.com These thermal properties are crucial for understanding the material's behavior during processing and storage.

Computational Chemistry and Molecular Modeling of 2 3 Methoxyphenoxy Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-(3-Methoxyphenoxy)propanoic Acid

Quantum chemical calculations are fundamental in elucidating the electronic structure of this compound. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution, which is crucial for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

The distribution of electrostatic potential on the molecular surface, also determined through quantum chemical calculations, reveals regions that are prone to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the carboxyl group and the methoxy (B1213986) group are expected to be electron-rich, while the hydrogen of the carboxyl group is electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species.

| Calculated Property | Significance |

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for intermolecular interactions. |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Interactions of this compound

Molecular Dynamics (MD) simulations offer a powerful tool to investigate the conformational flexibility of this compound in various environments, such as in a vacuum or in the presence of a solvent. These simulations track the movements of atoms over time, providing a dynamic view of the molecule's behavior. By analyzing the trajectory of these simulations, researchers can identify the most stable conformations and the energetic barriers between them.

The flexibility of the molecule is largely attributed to the rotational freedom around the ether linkage and the bond connecting the propanoic acid side chain to the phenoxy ring. MD simulations can quantify this flexibility by calculating parameters like root-mean-square deviation (RMSD) and radius of gyration over the simulation time. Furthermore, when simulated in a solvent like water, MD can reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds between the carboxylic acid group and water molecules. This information is crucial for understanding the compound's solubility and transport properties.

Docking Studies and Pharmacophore Modeling for Potential Biological Target Interactions

To explore the potential biological activity of this compound, molecular docking studies can be performed. This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. The process involves placing the ligand (this compound) into the binding site of a receptor and calculating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. These studies can help identify potential biological targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Pharmacophore modeling is another valuable tool that complements docking studies. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For this compound, key pharmacophoric features would likely include a hydrogen bond donor (from the carboxylic acid), a hydrogen bond acceptor (the carbonyl oxygen and ether oxygen), and an aromatic ring. This model can then be used to screen large databases of compounds to identify other molecules that may exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For derivatives of this compound, a QSAR study could correlate variations in their structure (e.g., different substituents on the phenyl ring) with changes in a measured biological effect.

Structure Activity Relationship Sar Studies of 2 3 Methoxyphenoxy Propanoic Acid Derivatives in Biological Systems

Design and Synthesis of Analogs Based on the 2-(3-Methoxyphenoxy)propanoic Acid Scaffold

The synthesis of analogs based on the this compound scaffold generally involves the modification of three key regions of the molecule: the phenoxy ring, the propanoic acid side chain, and the terminal aryl group. A common synthetic strategy involves the reaction of a substituted phenol (B47542) with a derivative of 2-chloropropionic acid.

In the design of novel analogs, researchers often introduce various substituents to the phenoxy and terminal aryl rings to explore their effects on herbicidal activity. For instance, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, to the terminal aryl ring has been shown to enhance herbicidal potency. Modifications to the propanoic acid moiety, such as esterification or amidation, are also common strategies to alter the compound's physicochemical properties and, consequently, its biological activity and selectivity.

For example, a series of novel chiral aryloxyphenoxypropionic amides were designed and synthesized to explore new herbicidal lead compounds. These efforts have led to the discovery of derivatives with excellent herbicidal activity and selectivity against monocotyledonous weeds. Similarly, the synthesis of 2-(4-aryloxyphenoxy)propionamides based on the structure of existing herbicides like metamifop has yielded compounds with notable herbicidal activities.

A general synthetic route to create a library of analogs based on a phenoxypropionic acid core is depicted below:

Scheme 1: General Synthesis of 2-Aryloxyphenoxypropionate Analogs

This scheme illustrates the coupling of a substituted phenol with an alpha-halo propionate ester, followed by further modifications to the terminal aryl ring or the ester group to generate a diverse range of analogs for SAR studies.

In Vitro Biological Screening Methodologies and Assays for Derived Compounds

The primary method for evaluating the biological activity of this compound derivatives is through in vitro assays that measure the inhibition of the ACCase enzyme. These assays are crucial for determining the intrinsic potency of the compounds at their target site.

A typical in vitro ACCase inhibition assay involves isolating the enzyme from susceptible plant species, such as maize or wheat. The activity of the enzyme is then measured in the presence of varying concentrations of the test compounds. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value. A lower IC50 value indicates a more potent inhibitor.

The following interactive table provides representative data from in vitro ACCase inhibition assays for a hypothetical series of this compound derivatives, illustrating the impact of different substituents on potency.

| Compound ID | R1 Substituent (Phenoxy Ring) | R2 Substituent (Terminal Aryl Ring) | ACCase Inhibition (IC50, µM) |

| 1 | H | H | 50.2 |

| 2 | 3-OCH3 | H | 35.8 |

| 3 | 3-OCH3 | 4-Cl | 12.5 |

| 4 | 3-OCH3 | 4-CF3 | 5.1 |

| 5 | 3-OCH3 | 2,4-diCl | 8.9 |

This table is illustrative and based on general SAR trends for aryloxyphenoxypropionate herbicides.

Elucidation of Molecular Mechanisms of Action for Biologically Active Derivatives of this compound

The primary molecular mechanism of action for herbicidally active derivatives of this compound is the inhibition of the ACCase enzyme. jlu.edu.cn ACCase catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, these herbicides block the production of fatty acids, which are essential components of cell membranes and are crucial for new plant growth. This disruption of lipid synthesis ultimately leads to the death of the plant.

The selectivity of these herbicides for grass species over broadleaf plants is attributed to differences in the structure of the ACCase enzyme between these plant types. Grasses possess a susceptible form of ACCase, while broadleaf plants have a resistant form of the enzyme.

Molecular docking studies are often employed to visualize the binding of these inhibitors to the ACCase active site. These computational models help in understanding the key interactions between the herbicide molecule and the amino acid residues of the enzyme, providing a rational basis for the observed SAR and guiding the design of new, more effective inhibitors. The models often show that the aryloxy and terminal aryl rings of the herbicide fit into specific hydrophobic pockets within the enzyme's active site.

Stereochemical Influences on Biological Activity of Enantiomers of this compound

A critical aspect of the biological activity of this compound and its derivatives is stereochemistry. The carbon atom at the 2-position of the propanoic acid moiety is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer.

For the vast majority of aryloxyphenoxypropionate herbicides, the herbicidal activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is typically inactive or significantly less active. This enantioselectivity is a result of the specific three-dimensional structure of the binding site on the ACCase enzyme. The (R)-enantiomer can adopt the correct conformation to fit snugly into the active site and inhibit the enzyme, while the (S)-enantiomer cannot bind as effectively due to steric hindrance.

This stereochemical dependence has significant practical implications. Herbicidal formulations are often enriched with the active (R)-enantiomer, allowing for lower application rates while maintaining efficacy. The separation of these enantiomers is typically achieved through chiral chromatography or stereoselective synthesis.

The following table illustrates the typical difference in biological activity between the enantiomers of an aryloxyphenoxypropionate herbicide.

| Enantiomer | Herbicidal Activity (Relative Potency) |

| (R)-enantiomer | 100 |

| (S)-enantiomer | <1 |

| Racemic Mixture (1:1) | 50 |

This table provides a general representation of the enantioselectivity observed in aryloxyphenoxypropionate herbicides.

Metabolism and Biotransformation Research of 2 3 Methoxyphenoxy Propanoic Acid

Identification of Metabolic Pathways of 2-(3-Methoxyphenoxy)propanoic Acid in Biological Systems

There is a lack of direct studies identifying the specific metabolic pathways of this compound. However, based on the metabolism of other phenoxyalkanoic acids, several theoretical pathways can be proposed.

One plausible metabolic route is O-dealkylation , specifically the removal of the methyl group from the methoxy (B1213986) moiety on the phenyl ring. This would result in the formation of a hydroxylated intermediate, 2-(3-hydroxyphenoxy)propanoic acid. This type of reaction is a common metabolic transformation for many xenobiotics containing methoxy groups.

Another potential pathway involves the cleavage of the ether bond linking the phenoxy group to the propanoic acid side chain. This would yield 3-methoxyphenol (B1666288) and a propanoic acid derivative.

Furthermore, compounds with a propanoic acid side chain can undergo β-oxidation . In a study on ω-(phenoxy)alkanoic acids, mitochondrial β-oxidation was shown to be a viable biotransformation pathway, leading to the formation of corresponding phenols. saudijournals.com This suggests that this compound could potentially be metabolized via a similar mechanism.

Finally, the propanoic acid moiety itself can be subject to conjugation reactions . These phase II metabolic reactions typically involve the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the carboxylic acid group, a common fate for acidic drugs and xenobiotics. Research on the structurally similar compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid demonstrated rapid conversion into sulfated and glucuronidated conjugates in rats. scientificlabs.com

Enzymatic Biotransformation Studies of this compound

Specific enzymatic biotransformation studies for this compound have not been reported. However, based on the potential metabolic pathways discussed above, several key enzyme families would likely be involved in its metabolism.

The hypothetical O-dealkylation would be catalyzed by cytochrome P450 (CYP) enzymes , a superfamily of monooxygenases that are primary drivers of xenobiotic metabolism. Specific CYP isozymes responsible would need to be identified through in vitro studies using human liver microsomes or recombinant CYP enzymes.

The cleavage of the ether linkage could also be mediated by CYP enzymes. The enzymes responsible for the potential β-oxidation of the propanoic acid side chain would be located within the mitochondria and belong to the family of acyl-CoA synthetases and dehydrogenases .

Conjugation reactions would be carried out by UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation.

Metabolite Profiling and Analytical Methodologies for Detection and Quantification

As there are no published in vivo or in vitro metabolism studies of this compound, a definitive metabolite profile does not exist. The development of analytical methodologies would be a prerequisite for such studies.

Typically, the detection and quantification of a parent compound and its metabolites in biological matrices (e.g., plasma, urine, feces, and tissue homogenates) would involve the use of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), would be the methods of choice. These techniques offer the high sensitivity and selectivity required to identify and quantify metabolites, even at low concentrations.

The development of such a method would entail:

Synthesis and characterization of potential metabolites to serve as analytical standards.

Optimization of chromatographic conditions to achieve separation of the parent compound from its metabolites.

Optimization of mass spectrometric parameters for sensitive and specific detection.

Method validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and stability.

Pharmacokinetic Modeling Approaches for Understanding Systemic Disposition

Due to the absence of experimental data, no pharmacokinetic models for this compound have been developed. Pharmacokinetic modeling is essential for understanding the time course of a compound's absorption, distribution, metabolism, and excretion (ADME) in the body.

Should experimental data become available, various modeling approaches could be employed. Initially, a non-compartmental analysis (NCA) would likely be used to determine key pharmacokinetic parameters such as:

Maximum plasma concentration (Cmax)

Time to reach maximum concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Elimination half-life (t1/2)

Clearance (CL)

Volume of distribution (Vd)

Following NCA, a compartmental modeling approach could be developed to provide a more detailed mathematical description of the compound's disposition. This could range from a simple one-compartment model to more complex multi-compartmental models, depending on the data.

Physiologically based pharmacokinetic (PBPK) modeling represents a more sophisticated approach. PBPK models integrate physiological, biochemical, and physicochemical data to simulate the compound's behavior in different organs and tissues. This type of model could be particularly useful for predicting tissue distribution and potential drug-drug interactions. An in silico study on general phenoxy acids has suggested that properties like lipophilicity and plasma protein binding can be theoretically predicted, which are important parameters for PBPK models.

Advanced Applications and Derivatization in Specialized Chemical Fields

Utilization of 2-(3-Methoxyphenoxy)propanoic Acid in Medicinal Chemistry Research as a Building Block

The phenoxypropanoic acid scaffold is a well-established pharmacophore in medicinal chemistry. The specific arrangement of the methoxy (B1213986) group on the phenyl ring at the 3-position in this compound offers a distinct substitution pattern for the development of new chemical entities.

Synthesis of Novel Pharmaceutical Intermediates and Lead Compounds

This compound is recognized as a valuable building block in the synthesis of more complex molecules for pharmaceutical research. calpaclab.com While specific examples of its direct incorporation into marketed drugs are not extensively documented, the broader class of phenoxypropanoic acids serves as crucial intermediates in the synthesis of various therapeutic agents. For instance, the structurally related compound, S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid, is a key intermediate in the preparation of Ambrisentan, a medication used for the treatment of pulmonary artery hypertension. google.com This highlights the potential of the propanoic acid moiety in constructing complex pharmaceutical compounds.

The derivatization of the carboxylic acid group and substitution on the aromatic ring are common strategies to generate libraries of compounds for screening and lead optimization. The commercial availability of this compound as a research chemical facilitates its use in the early stages of drug discovery. sigmaaldrich.com

Table 1: Examples of Related Phenoxypropanoic Acid Derivatives in Pharmaceutical Synthesis

| Derivative | Application |

| S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid | Intermediate for Ambrisentan synthesis google.com |

| 2-Carbethoxy-3-(2-thienyl)propanoic acid | Used in the preparation of angiotensin II receptor antagonists chemicalbook.com |

| 2-(3-benzoylphenyl)propanoic acid derivatives | Synthesized from ketoprofen (B1673614) as potential dual-mechanism drugs europa.eu |

Exploration of this compound in Prodrug Design Strategies

The carboxylic acid group of this compound is a prime target for prodrug strategies. Esterification of the carboxylic acid can mask the polar nature of this group, potentially enhancing the lipophilicity and membrane permeability of a parent drug. This approach is widely employed for non-steroidal anti-inflammatory drugs (NSAIDs) to improve their oral absorption and reduce gastrointestinal side effects.

Although specific prodrugs of this compound are not detailed in the available literature, the principles of prodrug design for this class of compounds are well-established. The synthesis of aminoacyloxyalkyl esters of naproxen, for example, has been shown to improve its dermal delivery. This strategy could theoretically be applied to this compound to modulate its pharmacokinetic properties for various delivery routes.

Role of this compound in Agrochemical and Herbicide Research

The aryloxyphenoxypropionate class of compounds is a significant group of herbicides. These compounds typically act as inhibitors of acetyl-CoA carboxylase (ACCase) in grasses, a key enzyme in fatty acid biosynthesis. This disruption of lipid synthesis ultimately leads to the death of susceptible grass species.

While direct studies on the herbicidal activity of this compound are limited, its structural analogue, 2-(4-methoxyphenoxy)propanoic acid, is known to be an active ingredient in herbicides and plant growth regulators. chemimpex.com It effectively controls unwanted plant growth, thereby enhancing crop yields. chemimpex.com Given the established herbicidal properties of the aryloxyphenoxypropionate scaffold, this compound represents a compound of interest for screening and development of new selective herbicides. The position of the methoxy group can influence the compound's efficacy and selectivity towards different plant species.

Application of this compound in Polymer Chemistry and Materials Science

The bifunctional nature of this compound, possessing both a carboxylic acid and an aromatic ether, suggests its potential as a monomer or an additive in polymer synthesis. The carboxylic acid can undergo polymerization reactions, such as polyesterification, while the phenoxy group can be modified or participate in other polymerization processes.

While specific polymers derived from this compound are not prominently featured in the literature, related compounds have found applications in materials science. Suppliers of 2-(4-methoxyphenoxy)propionic acid indicate its use in the material sciences sector. thegoodscentscompany.com This suggests that phenoxypropanoic acids can be utilized to impart specific properties, such as thermal stability or altered solubility, to polymer chains.

Catalytic and Organic Synthesis Reagent Applications of this compound

As a chiral carboxylic acid, this compound has potential applications as a resolving agent for racemic mixtures of amines or as a chiral ligand in asymmetric catalysis. The synthesis of related phenoxypropanoic acids has been achieved using phase transfer catalysis, a technique that can enhance reaction rates and yields in biphasic systems. google.com

While the use of this compound as a catalyst itself is not widely reported, it is commercially available as a reagent for organic synthesis. calpaclab.com Its utility lies in its ability to introduce the 3-methoxyphenoxy-propanoic acid moiety into a target molecule, which can be a key step in the synthesis of more complex chemical structures for various applications.

Environmental Impact and Toxicological Research of 2 3 Methoxyphenoxy Propanoic Acid

Degradation Pathways and Environmental Fate Studies of 2-(3-Methoxyphenoxy)propanoic Acid in Various Matrices

Biodegradation: The primary mechanism for the breakdown of phenoxyalkanoic acids in the environment is microbial degradation. Studies on the herbicide mecoprop (B166265) [(RS)-2-(4-chloro-2-methylphenoxy)propanoic acid] have shown that soil microorganisms are capable of utilizing it as a carbon and energy source. The degradation of these compounds is often initiated by the cleavage of the ether bond linking the phenoxy group to the aliphatic acid side chain. This process is frequently mediated by specific enzymes encoded by genes such as tfdA.

One study on the biodegradation of mecoprop-p (B95672) [(R)-2-(4-chloro-2-methylphenoxy)propanoic acid] demonstrated that its half-life in topsoil was approximately 12 days, while it increased significantly to over 84 days in deeper soil layers (70–80 cm). geus.dk This suggests that microbial activity, which is generally higher in the topsoil, plays a crucial role in the degradation of such compounds. The degradation was associated with the proliferation of bacteria carrying class III tfdA genes. geus.dk Given the structural similarity, it is plausible that this compound would also be susceptible to microbial degradation, likely following a similar pathway involving ether linkage cleavage. The presence of a methoxy (B1213986) group on the phenyl ring may influence the rate and pathway of degradation compared to chlorinated analogues.

Abiotic Degradation: Photodegradation in water and on soil surfaces can also contribute to the breakdown of phenoxyalkanoic acids. The aromatic ring structure suggests that these compounds can absorb ultraviolet (UV) radiation, leading to photochemical reactions that can break down the molecule. However, the significance of photodegradation relative to biodegradation can vary depending on environmental conditions.

Environmental Fate Summary (Inferred)

| Environmental Matrix | Potential Degradation Pathway | Influencing Factors |

| Soil | Microbial Degradation (primary), Photodegradation | Microbial population density, soil depth, organic matter content, pH, temperature, sunlight exposure |

| Water | Microbial Degradation, Photodegradation | Microbial population, water chemistry (pH), sunlight penetration, temperature |

| Air | Limited information; potential for atmospheric reactions | - |

This table is based on data from structurally similar compounds and represents inferred pathways for this compound.

Ecotoxicological Assessment Methodologies and Research on Non-Target Organisms

Specific ecotoxicological data for this compound on non-target organisms such as algae, daphnia, or fish are not available in the public domain. To understand its potential impact on aquatic and terrestrial ecosystems, it is necessary to refer to studies conducted on other phenoxy herbicides.

Ecotoxicological assessments for chemicals typically involve a battery of standardized tests on representative organisms from different trophic levels. These tests determine acute toxicity (e.g., LC50 - lethal concentration for 50% of the test population) and chronic toxicity (e.g., effects on reproduction, growth, and development over a longer period).

For phenoxy herbicides in general, aquatic toxicity can vary widely depending on the specific compound and the test species. For instance, studies on the base molecule, propionic acid, show it to be slightly toxic to aquatic organisms. epa.gov However, the addition of a phenoxy group and other substituents significantly alters the toxicological profile.

Inferred Ecotoxicity Profile Based on Related Compounds

| Organism Group | Endpoint | Potential Effect |

| Aquatic Invertebrates (e.g., Daphnia magna) | Acute Immobilisation (EC50) | Data not available for the specific compound. Other phenoxy herbicides show variable toxicity. |

| Fish (e.g., Rainbow Trout) | Acute Toxicity (LC50) | Data not available for the specific compound. Other phenoxy herbicides show variable toxicity. |

| Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition (EC50) | Data not available for the specific compound. Herbicidal nature suggests potential for phytotoxicity. |

This table highlights the lack of specific data for this compound and indicates the type of data that would be generated in standard ecotoxicological testing.

Future Directions and Emerging Research Avenues for 2 3 Methoxyphenoxy Propanoic Acid

Integration of Artificial Intelligence and Machine Learning in Research on 2-(3-Methoxyphenoxy)propanoic Acid

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of novel molecules. For this compound, AI and machine learning (ML) offer powerful tools to accelerate research and uncover new biological activities. frontiersin.orgnih.gov

| Potential AI/ML Application | Description | Potential Impact |

| Bioactivity Prediction | Training models to predict the biological effects of novel this compound derivatives against various targets. | Accelerated discovery of new therapeutic or agrochemical applications. |

| ADMET Profiling | In silico prediction of the pharmacokinetic and toxicity profiles of derivatives. | Early identification of candidates with favorable drug-like properties, reducing late-stage failures. |

| Generative Molecular Design | AI-driven generation of new molecular structures based on the this compound scaffold with desired properties. | Exploration of novel chemical space and design of molecules with enhanced potency and selectivity. |

| Reaction Prediction | Predicting the outcomes and optimal conditions for the synthesis of new derivatives. | Streamlined chemical synthesis and increased efficiency in the laboratory. |

Nanotechnology Applications Incorporating this compound Derivatives

Nanotechnology offers a plethora of opportunities for enhancing the delivery and efficacy of active compounds. For derivatives of this compound, nanotechnology-based delivery systems could overcome challenges such as poor solubility and enable targeted delivery to specific sites of action. sigmaaldrich.com

Various types of nanoparticles, including polymeric nanoparticles, lipid-based nanoparticles, and solid lipid nanoparticles, can be engineered to encapsulate derivatives of this compound. sigmaaldrich.com These nanocarriers can protect the encapsulated compound from degradation, improve its bioavailability, and allow for controlled release over time. mdpi.com

A particularly exciting avenue is the development of nano-enabled sensors for the detection of phenoxyalkanoic acids and their derivatives. researchgate.netresearchgate.net Given that some phenoxy acids are used as herbicides, highly sensitive and portable nanosensors could be developed for environmental monitoring, ensuring the responsible use of these compounds in agriculture. frontiersin.orgwikipedia.org These sensors could utilize gold nanoparticles or other nanomaterials to achieve rapid and low-cost detection of residues in soil and water. researchgate.netmdpi.com

| Nanoparticle Type | Description | Potential Application for this compound Derivatives |

| Polymeric Nanoparticles | Biodegradable polymers encapsulating the active compound. | Controlled and sustained release for therapeutic or agricultural applications. |

| Lipid-Based Nanoparticles (Liposomes) | Spherical vesicles composed of a lipid bilayer. | Enhanced delivery of both hydrophilic and hydrophobic derivatives, potentially reducing systemic toxicity. |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | Improved stability and bioavailability for oral or topical delivery. |

| Gold Nanoparticles (AuNPs) | Colloidal gold particles with unique optical properties. | Development of colorimetric sensors for the detection of this compound and related compounds. |

High-Throughput Screening Methodologies for Rapid Discovery of Novel Functions

High-throughput screening (HTS) is a cornerstone of modern drug discovery and agrochemical research, enabling the rapid testing of large numbers of compounds for a specific biological activity. researchgate.netnih.gov For this compound, HTS methodologies can be employed to screen libraries of its derivatives against a wide array of biological targets, leading to the discovery of novel functions. researchgate.netmdpi.com

The development of miniaturized in vivo and in vitro assays allows for the screening of thousands of compounds in a cost-effective and time-efficient manner. researchgate.net Libraries of this compound derivatives can be synthesized using combinatorial chemistry and screened against various enzymes, receptors, or whole organisms to identify "hits" with desired activities. researchgate.net These hits can then be further optimized to develop lead compounds for new therapeutic agents or agrochemicals. researchgate.net

The success of an HTS campaign relies heavily on the design of the compound library and the quality of the biological assay. researchgate.net For this compound, diverse libraries can be created by modifying the substituents on the aromatic ring and the propanoic acid side chain. These libraries can then be screened in assays relevant to areas such as inflammation, metabolic disorders, or herbicidal activity.

| Screening Approach | Description | Application to this compound |

| Target-Based Screening | Testing compounds against a specific molecular target (e.g., an enzyme or receptor). | Identification of derivatives that modulate the activity of key proteins involved in disease or weed growth. |

| Phenotypic Screening | Assessing the effect of compounds on the phenotype of a cell or whole organism. | Discovery of derivatives with desired biological effects without prior knowledge of the molecular target. mdpi.com |

| In Silico Screening | Computational screening of virtual compound libraries against a target's structure. | Prioritization of derivatives for synthesis and biological testing based on predicted binding affinity. |

| Fragment-Based Screening | Screening smaller molecular fragments to identify those that bind to a target. | Building novel lead compounds by linking fragments that bind to adjacent sites on a target protein. |

Interdisciplinary Research Collaborations Leveraging the this compound Scaffold

The complexity of modern scientific challenges necessitates a collaborative approach. The future of research on this compound will be significantly enhanced through interdisciplinary collaborations that bring together experts from diverse fields.

Furthermore, collaborations with material scientists and engineers will be essential for developing the nanotechnology applications discussed previously. The design and fabrication of sophisticated drug delivery systems and nanosensors require a deep understanding of both the chemical properties of the active compound and the physical principles of nanomaterials.

| Collaborating Disciplines | Synergistic Activities | Expected Outcomes |

| Synthetic Chemistry & Computational Biology | Design and synthesis of novel derivatives guided by computational predictions. ucsf.edu | More efficient discovery of compounds with desired biological activities. |

| Pharmacology & Toxicology | In vitro and in vivo testing of new derivatives to determine efficacy and safety. | Comprehensive understanding of the biological effects of new compounds. |

| Academia & Industry | Translation of basic research discoveries into marketable products. | Accelerated development of new drugs and agrochemicals. |

| Chemistry & Materials Science/Engineering | Development of novel nanoparticle formulations and sensor technologies. | Enhanced delivery systems and sensitive detection methods for this compound and its derivatives. |

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methoxyphenoxy)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification or nucleophilic substitution. For example:

- Esterification: Reacting 3-methoxyphenol with propanoic acid derivatives (e.g., α-bromopropanoic acid) in the presence of a base like NaH or K₂CO₃ in polar aprotic solvents (DMF or acetone) under reflux .

- Substitution: Using Mitsunobu conditions (DIAD, triphenylphosphine) to couple 3-methoxyphenol with hydroxypropanoic acid derivatives.

Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio for phenol:acid), and purifying via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) or GC-MS (for volatile derivatives). Purity >95% is typical for research-grade material .

- Structural Confirmation:

- NMR: ¹H NMR (DMSO-d₆) should show methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and propanoic acid protons (δ 1.2–1.5 ppm for CH₃, δ 4.8–5.2 ppm for CH₂) .

- FT-IR: Confirm ester/acid carbonyl stretches (~1700–1750 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .

- Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can enantiomeric resolution of chiral derivatives be achieved, and what analytical methods validate chirality?

Methodological Answer:

Q. What safety protocols are critical when handling this compound, given structural analogs' hazards?

Methodological Answer:

- Exposure Control: Use fume hoods, PPE (nitrile gloves, lab coats), and monitor airborne concentrations via OSHA-compliant sampling (NIOSH Method 2551) .

- Decontamination: Immediate shower/eye wash if skin/eye contact occurs. Contaminated clothing must be laundered onsite with non-polar solvents (hexane) .

- Carcinogenicity Precaution: Although direct data is limited, structural analogs (e.g., chloro-phenoxypropanoic acids) suggest potential carcinogenicity; follow ALARA (As Low As Reasonably Achievable) principles .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

- Enzyme Inhibition: Screen against PPAR-γ (peroxisome proliferator-activated receptor gamma) via luciferase reporter assays (HEK293 cells transfected with PPAR-γ response elements). IC₅₀ values <10 µM indicate high affinity .

- Membrane Dynamics: Use fluorescence anisotropy to study interactions with lipid bilayers (e.g., DPPC liposomes). Increased anisotropy suggests membrane rigidification .

- Anti-inflammatory Activity: Measure TNF-α suppression in LPS-stimulated macrophages (ELISA) at 1–100 µM concentrations .

Q. How can computational modeling predict the compound’s reactivity and optimize derivatives for target binding?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., methoxy group’s electron-donating effect on aromatic ring) .

- Molecular Docking (AutoDock Vina): Dock into PPAR-γ (PDB ID: 1NYX) to assess binding affinity. Focus on hydrogen bonds with Ser289 and hydrophobic interactions with Leu330 .

- QSAR Models: Use Hammett constants (σ) to correlate substituent effects (e.g., nitro vs. methoxy groups) on bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structural analogs?

Methodological Answer:

- Experimental Replication: Repeat key assays (e.g., PPAR-γ activation) under standardized conditions (cell line, passage number, serum-free media).

- Meta-Analysis: Use RevMan or R to pool IC₅₀ data from multiple studies, assessing heterogeneity via I² statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.